molecular formula C11H12S2 B12099113 2,2'-Methylenebis[5-methylthiophene] CAS No. 4218-22-8

2,2'-Methylenebis[5-methylthiophene]

Cat. No.: B12099113
CAS No.: 4218-22-8
M. Wt: 208.3 g/mol
InChI Key: HJTSBOCFVPUMSZ-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[5-methylthiophene] is an organic compound with the molecular formula C({11})H({12})S(_{2}) It consists of two 5-methylthiophene rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[5-methylthiophene] typically involves the reaction of 5-methylthiophene with formaldehyde under acidic conditions. The general reaction can be represented as follows:

2C5H4S-CH3+CH2OC11H12S2+H2O2 \text{C}_5\text{H}_4\text{S-CH}_3 + \text{CH}_2\text{O} \rightarrow \text{C}_{11}\text{H}_{12}\text{S}_2 + \text{H}_2\text{O} 2C5​H4​S-CH3​+CH2​O→C11​H12​S2​+H2​O

In this reaction, 5-methylthiophene reacts with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product along with water as a byproduct.

Industrial Production Methods

On an industrial scale, the production of 2,2’-Methylenebis[5-methylthiophene] can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[5-methylthiophene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents can introduce nitro groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated or nitrated derivatives of 2,2’-Methylenebis[5-methylthiophene].

Scientific Research Applications

Chemistry

In chemistry, 2,2’-Methylenebis[5-methylthiophene] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

While direct biological applications are limited, derivatives of this compound may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.

Medicine

Industry

In industry, 2,2’-Methylenebis[5-methylthiophene] is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conductive properties.

Mechanism of Action

The mechanism by which 2,2’-Methylenebis[5-methylthiophene] exerts its effects depends on the specific application. In organic electronics, its conductive properties arise from the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, which is determined by its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis[thiophene]: Similar structure but without the methyl groups.

    2,2’-Methylenebis[3-methylthiophene]: Methyl groups positioned differently on the thiophene rings.

    2,2’-Methylenebis[furan]: Oxygen atoms replace sulfur atoms in the rings.

Uniqueness

2,2’-Methylenebis[5-methylthiophene] is unique due to the presence of methyl groups at the 5-position of the thiophene rings, which can influence its reactivity and physical properties. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other methylenebis derivatives.

Properties

CAS No.

4218-22-8

Molecular Formula

C11H12S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-methyl-5-[(5-methylthiophen-2-yl)methyl]thiophene

InChI

InChI=1S/C11H12S2/c1-8-3-5-10(12-8)7-11-6-4-9(2)13-11/h3-6H,7H2,1-2H3

InChI Key

HJTSBOCFVPUMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CC2=CC=C(S2)C

Origin of Product

United States

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